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Compound of Interest

Compound Name: Infigratinib-Boc

Cat. No.: B12379932 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Infigratinib (BGJ-398) is a potent and selective orally bioavailable inhibitor of the

fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, approved for the

treatment of certain types of cancer.[1][2][3] The synthesis of its derivatives, such as the N-Boc-

protected variant, is of significant interest for structure-activity relationship (SAR) studies, the

development of prodrugs, or as an intermediate for further chemical elaboration. This guide

provides a detailed overview of the synthetic pathway to Infigratinib and a proposed

methodology for the subsequent N-tert-butoxycarbonyl (Boc) protection.

Part 1: Synthesis of Infigratinib (Parent Compound)
The synthesis of Infigratinib is a multi-step process involving the preparation of three key

intermediates, which are then coupled to form the final molecule. The overall strategy is based

on established synthetic routes described in the scientific literature.[3][4]

Synthesis of Key Intermediates
The assembly of Infigratinib requires three main building blocks:

Intermediate A: 4-(4-ethylpiperazin-1-yl)aniline

Intermediate B: 2,6-dichloro-3,5-dimethoxyphenyl isocyanate

Intermediate C: N⁴-[4-(4-ethylpiperazin-1-yl)phenyl]-N⁶-methylpyrimidine-4,6-diamine
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This intermediate is prepared via a two-step process starting with a nucleophilic aromatic

substitution followed by a reduction.

Step 1: Nucleophilic Aromatic Substitution. 1-Ethylpiperazine is condensed with 1-bromo-4-

nitrobenzene to form 1-ethyl-4-(4-nitrophenyl)piperazine.[4]

Step 2: Reduction. The nitro group of 1-ethyl-4-(4-nitrophenyl)piperazine is reduced to an

amine using hydrogen gas over a Raney-Nickel catalyst to yield 4-(4-ethylpiperazin-1-

yl)aniline.[4]

The synthesis of this isocyanate fragment begins with 3,5-dimethoxyaniline and proceeds

through several transformations.

Step 1: Acetylation. The amine of 3,5-dimethoxyaniline is protected as an acetamide.[4]

Step 2: Dichlorination. The aromatic ring is dichlorinated using sulfuryl chloride (SO₂Cl₂).[4]

Step 3: Hydrolysis. The acetamide protecting group is removed under basic conditions to

give 2,6-dichloro-3,5-dimethoxyaniline.[4]

Step 4: Isocyanate Formation. The resulting aniline is treated with phosgene or a phosgene

equivalent like triphosgene to form the key isocyanate intermediate.[4]

The final steps involve building the core aminopyrimidine structure and coupling it with the

previously synthesized intermediates.

Step 1: Formation of the Pyrimidine Core. 4,6-Dichloropyrimidine is reacted with

methylamine to produce 6-chloro-N-methylpyrimidin-4-amine.[4]

Step 2: Second Substitution. This product is then coupled with Intermediate A (4-(4-

ethylpiperazin-1-yl)aniline) under acidic conditions to yield N⁴-[4-(4-ethylpiperazin-1-

yl)phenyl]-N⁶-methylpyrimidine-4,6-diamine (Intermediate C).[4]

Step 3: Final Urea Formation. Intermediate C is finally coupled with Intermediate B (2,6-

dichloro-3,5-dimethoxyphenyl isocyanate) in a suitable solvent like toluene to form the urea

linkage, completing the synthesis of Infigratinib.[4]
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Data Summary: Synthesis of Infigratinib
The following tables summarize the reactants and conditions for the synthesis of Infigratinib

and its key intermediates. Note: Specific quantitative yields are not consistently reported in the

cited literature.

Table 1: Synthesis of Intermediate A

Step Reactants
Reagents/Conditio
ns

Product

1
1-Ethylpiperazine,
1-Bromo-4-
nitrobenzene

80 °C
1-Ethyl-4-(4-
nitrophenyl)piperaz
ine

| 2 | 1-Ethyl-4-(4-nitrophenyl)piperazine | H₂, Raney-Ni, Methanol | 4-(4-ethylpiperazin-1-

yl)aniline |

Table 2: Synthesis of Intermediate B

Step Reactants
Reagents/Conditio
ns

Product

1
3,5-
Dimethoxyaniline

Acetic anhydride,
Toluene

N-(3,5-
dimethoxyphenyl)a
cetamide

2

N-(3,5-

dimethoxyphenyl)acet

amide

SO₂Cl₂, Acetonitrile, 0

°C

N-(2,6-dichloro-3,5-

dimethoxyphenyl)acet

amide

3

N-(2,6-dichloro-3,5-

dimethoxyphenyl)acet

amide

aq. KOH, Ethanol, 90

°C

2,6-dichloro-3,5-

dimethoxyaniline

| 4 | 2,6-dichloro-3,5-dimethoxyaniline | Triphosgene, Et₃N, Dioxane, 115 °C | 2,6-dichloro-3,5-

dimethoxyphenyl isocyanate |
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Table 3: Final Assembly of Infigratinib

Step Reactants
Reagents/Conditio
ns

Product

1
4,6-
Dichloropyrimidine
, Methylamine

Isopropanol
6-chloro-N-
methylpyrimidin-4-
amine

2

6-chloro-N-

methylpyrimidin-4-

amine, Intermediate A

HCl, Dioxane, 140 °C Intermediate C

| 3 | Intermediate C, Intermediate B | Toluene, Reflux | Infigratinib |

Part 2: Synthesis of Boc-Protected Infigratinib
The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines. In the structure

of Infigratinib, the most probable site for Boc protection is the secondary amine that links the

phenylpiperazine moiety to the pyrimidine ring. This protection would yield N-Boc-3-(2,6-

dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-

methyl-urea. This derivative is referred to commercially as Infigratinib-Boc.[5][6][7]

Proposed Synthetic Protocol
The introduction of the Boc group can be achieved under standard, mild conditions using di-

tert-butyl dicarbonate ((Boc)₂O).

Reaction: Infigratinib is dissolved in a suitable aprotic solvent, such as dichloromethane

(DCM) or tetrahydrofuran (THF). A base, typically triethylamine (TEA) or 4-

(dimethylamino)pyridine (DMAP), is added, followed by the addition of (Boc)₂O. The reaction

is typically stirred at room temperature until completion.

Data Summary: Boc-Protection of Infigratinib
Table 4: Proposed Synthesis of Boc-Protected Infigratinib
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Step Reactant
Reagents/Conditio
ns

Product

| 1 | Infigratinib | (Boc)₂O, Triethylamine, Dichloromethane, Room Temperature | Boc-Protected

Infigratinib |

Part 3: Experimental Protocols
Protocol 3.1: General Synthesis of Infigratinib
This protocol is a composite representation based on the reaction sequence described in the

literature.[4]

Preparation of Intermediate C: To a solution of 6-chloro-N-methylpyrimidin-4-amine in

dioxane, add 4-(4-ethylpiperazin-1-yl)aniline (Intermediate A) and a catalytic amount of HCl.

Heat the mixture at 140 °C until the reaction is complete as monitored by TLC or LC-MS.

After cooling, the product is isolated and purified.

Preparation of Intermediate B: Synthesize 2,6-dichloro-3,5-dimethoxyphenyl isocyanate

(Intermediate B) by reacting 2,6-dichloro-3,5-dimethoxyaniline with triphosgene in the

presence of triethylamine in refluxing dioxane.

Final Coupling: Dissolve Intermediate C in refluxing toluene. Add a solution of Intermediate B

in toluene dropwise. Continue to reflux the mixture until the reaction is complete. Cool the

reaction mixture, and isolate the crude Infigratinib product by filtration. Purify the product by

recrystallization or column chromatography.

Protocol 3.2: Proposed Synthesis of Boc-Protected
Infigratinib

Dissolution: Dissolve Infigratinib (1.0 eq) in anhydrous dichloromethane (DCM).

Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room

temperature.

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the reaction

mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash

with brine, and dry over anhydrous sodium sulfate.

Purification: Concentrate the organic layer under reduced pressure. Purify the resulting

crude product by flash column chromatography on silica gel to yield the pure Boc-protected

Infigratinib.

Part 4: Visualizations
Diagram 1: Overall Synthetic Workflow
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Caption: High-level workflow for the synthesis of Infigratinib and its Boc-protected derivative.
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Diagram 2: Chemical Synthesis Pathway of Infigratinib
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Caption: Reaction scheme detailing the assembly of Infigratinib from key intermediates.

Diagram 3: Boc-Protection of Infigratinib

Infigratinib
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Caption: Proposed reaction for the N-Boc protection of Infigratinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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